N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide
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Description
N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide, also known as NAMPA, is an organic compound belonging to the class of amides. It is a colorless and odorless crystalline solid with a melting point of 135-137 °C and a boiling point of 255-256 °C. NAMPA is an important intermediate in the synthesis of a variety of pharmaceuticals and has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
Scientific Research Applications
Gastroprokinetic Activity : Compounds similar to N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, demonstrate potent gastroprokinetic activity, which is crucial for treating certain gastrointestinal disorders (Kalo et al., 1995).
Molecular Refraction and Polarizability : Research on similar compounds, like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has explored their physicochemical properties such as density, refractive index, and polarizability. These properties are significant for understanding the drug's interactions and stability in different environments (Sawale et al., 2016).
Ligands for Neurological Receptors : Derivatives of compounds similar to this compound have been synthesized and studied as ligands for 5-HT1A receptors, important in neurological and psychiatric disorders (Zhuang et al., 1994).
Molecular Structure Analysis : Studies on analogous compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, focus on their molecular structure using techniques like X-ray diffraction and DFT calculations. This is crucial for drug design and understanding drug-receptor interactions (Karabulut et al., 2014).
Development of Biosensors : Some benzamide derivatives have been used in the development of biosensors. For example, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes have been employed for the electrocatalytic determination of biological molecules, indicating potential biomedical applications (Karimi-Maleh et al., 2014).
Psycho- and Neurotropic Profiling : Related compounds have been evaluated for their psycho- and neurotropic effects, showing potential as psychoactive compounds with sedative, anti-amnesic, and antihypoxic effects (Podolsky et al., 2017).
Synthesis and Antiviral Activity : N-Phenylbenzamide derivatives, closely related to the compound of interest, have been synthesized and shown to possess anti-EV 71 activities, which is crucial for developing antiviral drugs (Ji et al., 2013).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)22-15-7-5-4-6-13(15)17(20)19-14-10-12(18)8-9-16(14)21-3/h4-11H,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAMXLVWPUUMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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